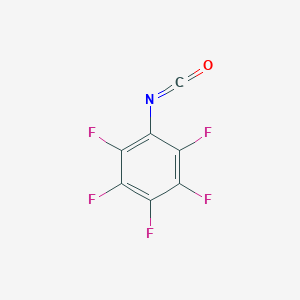

Pentafluorophenyl isocyanate

Overview

Description

Pentafluorophenyl isocyanate is a chemical compound with the molecular formula C7F5NO and a molecular weight of 209.07 g/mol . It is an aryl isocyanate and is known for its use as an N-protecting reagent in organic synthesis . This compound is a colorless liquid with a pungent odor and is soluble in organic solvents such as ethanol, acetone, and dichloromethane .

Mechanism of Action

Target of Action

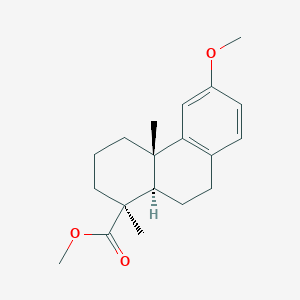

Pentafluorophenyl isocyanate (PFPI) is an aryl isocyanate that primarily targets tertiary ethereal C-H bonds of fused bicyclic systems . It is also used as an N-protecting reagent .

Mode of Action

PFPI interacts with its targets through a process known as photoinduced intermolecular carbamoylation . This interaction results in changes to the tertiary ethereal C-H bond of fused bicyclic systems .

Biochemical Pathways

The primary biochemical pathway affected by PFPI involves the carbamoylation of tertiary ethereal C-H bonds . The downstream effects of this pathway include the formation of a stable carbamate bond, which can make wood polymers resistant to fungal attack .

Pharmacokinetics

It’s known that pfpi is a volatile compound with a boiling point of 52 °c at 2 mm hg .

Result of Action

The molecular and cellular effects of PFPI’s action primarily involve the formation of stable carbamate bonds . This can result in increased resistance to fungal attack in treated wood polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFPI. For instance, the compound should be stored at temperatures between 2-8°C to maintain its stability . Additionally, it’s important to ensure good ventilation during its use to prevent the inhalation of vapors . The compound is also sensitive to fire sources and static sparks .

Biochemical Analysis

Biochemical Properties

Pentafluorophenyl isocyanate plays a significant role in biochemical reactions. It is an N-protecting reagent . The photoinduced intermolecular carbamoylation of tertiary ethereal C-H bond of fused bicyclic system using this compound/benzophenone has been reported . It interacts with wood polymers to make them resistant to fungal attack by forming a stable carbamate bond .

Cellular Effects

It is known that the compound can have significant effects on silicon-based lithium-ion full cells, improving their performance in terms of capacity retention and Coulombic efficiency .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an effective solid-electrolyte interphase (SEI) on the Si anode . This SEI layer reduces the active lithium losses, leading to less active lithium immobilized within the interphase .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is known that the compound can participate in cyanation reactions in organic synthesis .

Preparation Methods

Pentafluorophenyl isocyanate can be synthesized through various methods. One common synthetic route involves the reaction of pentafluorophenylamine with phosgene in the presence of a base . The reaction conditions typically include a temperature range of 0-5°C and the use of solvents like dichloromethane . Industrial production methods often utilize the phosgene process, which is widely used for the production of isocyanates . due to the toxicity of phosgene, alternative non-phosgene methods are also being explored .

Chemical Reactions Analysis

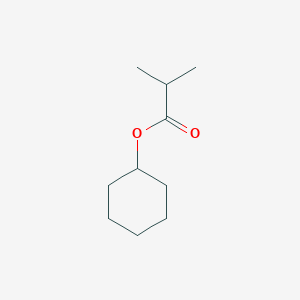

Pentafluorophenyl isocyanate undergoes various types of chemical reactions, including substitution and addition reactions . It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively . Common reagents used in these reactions include benzophenone and tertiary ethereal C-H bonds . Major products formed from these reactions include pentafluorophenyl end-capped poly(ethylene glycol) and substituted 2,6-ethynylpyridine bisphenylurea scaffolds .

Scientific Research Applications

Pentafluorophenyl isocyanate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds, including aromatic amides and carbamates . In biology, it is employed in the modification of biomolecules and the preparation of bioactive compounds . In medicine, it is used in the development of pharmaceutical intermediates and drug delivery systems . In industry, it is utilized in the production of polymers and coatings . Additionally, it has been studied as an effective electrolyte additive for improving the performance of silicon-based lithium-ion batteries .

Comparison with Similar Compounds

Pentafluorophenyl isocyanate can be compared with other similar compounds such as pentafluorophenyl isothiocyanate, 2,5-difluorophenyl isocyanate, and 2,4-difluorophenyl isocyanate . While these compounds share similar structural features, this compound is unique due to its high reactivity and stability . The presence of five fluorine atoms in the phenyl ring significantly enhances its electrophilicity, making it more reactive compared to other isocyanates .

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLDBWRLZDBVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166583 | |

| Record name | Perfluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-95-3 | |

| Record name | Pentafluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PFPI functions as an effective electrolyte additive in silicon-based lithium-ion batteries. [] It achieves this by forming a stable solid-electrolyte interphase (SEI) on the silicon anode surface. [] This SEI layer is crucial for preventing continuous electrolyte decomposition, a major cause of capacity fading in these batteries. [] X-ray photoelectron spectroscopy analysis confirms that PFPI is a significant component of this protective SEI layer. []

A: Yes, the research directly compares PFPI’s performance to two established electrolyte additives: vinylene carbonate and fluoroethylene carbonate. [] The study demonstrates that adding 2 wt % PFPI to the baseline electrolyte leads to superior capacity retention and Coulombic efficiency in Si/LiNi1/3Mn1/3Co1/3O2 (NMC-111) full cells. [] This highlights PFPI’s potential as a high-performance alternative for next-generation lithium-ion batteries.

A: PFPI plays a crucial role in synthesizing highly fluorinated urethanes and polyurethanes. [] It reacts efficiently with polyfluorinated alcohols and diols under photochemical conditions, offering a more environmentally friendly approach compared to traditional methods. [] These resulting fluorinated compounds exhibit noteworthy hydrophobic and oleophobic properties, making them suitable for various applications in material science. []

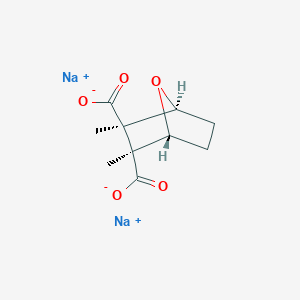

A: Yes, research shows that PFPI enables the photoinduced carbamoylation of ethereal C-H bonds, a transformation known to be difficult. [, ] This reaction is highly chemoselective, favoring the ethereal position, and allows for the functionalization of sterically hindered tertiary C-H bonds. [, ] This capability opens up new possibilities for synthesizing complex molecules containing carbamate moieties.

A: The presence of five fluorine atoms on the phenyl ring of PFPI significantly increases its electrophilicity. This heightened electrophilicity makes the isocyanate group more reactive towards nucleophiles like alcohols and amines, facilitating the formation of urethanes and ureas, respectively. [] Further research exploring structure-activity relationships within the broader family of isocyanate compounds, including PFPI derivatives, could lead to tailored SEI layers for enhanced battery performance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)